molecular formula C7H6Cl2O2 B3358020 3,4-Dichloro-2-methoxyphenol CAS No. 77102-94-4

3,4-Dichloro-2-methoxyphenol

Cat. No. B3358020
CAS RN: 77102-94-4
M. Wt: 193.02 g/mol
InChI Key: YQDGZRGOCDIQJQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxyphenol is a chemical compound with the molecular formula C7H6Cl2O2 . It has a molecular weight of 193.03 . The physical form of this compound is liquid .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Building Blocks for Synthesis

Phenol derivatives like 3,4-Dichloro-2-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are used in innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .

Antioxidants

m-Aryloxy phenols, a category that includes this compound, have applications as antioxidants . They can help prevent oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms.

Ultraviolet Absorbers

These compounds are used as ultraviolet absorbers . They can absorb UV radiation, protecting other compounds and materials from the damaging effects of such radiation.

Flame Retardants

m-Aryloxy phenols are used as flame retardants . They can reduce the flammability of materials, making them safer to use in various applications.

Plastics Industry

In the plastics industry, m-aryloxy phenols are used to improve the materials’ thermal stability and flame resistance . This makes the resulting products more durable and safe.

Adhesives and Coatings

These compounds are commonly used in the production of adhesives and coatings due to their ability to enhance these materials’ properties .

Potential Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in medical and pharmaceutical research.

Synthesis Methods

Many synthesis methods have been developed for phenol derivatives, with strategies focusing on functionalizing and transforming functional groups around the aromatic ring . These include selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

Safety and Hazards

The safety information for 3,4-Dichloro-2-methoxyphenol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Phenol derivatives, including 3,4-Dichloro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for these compounds and exploring their potential biological activities .

properties

IUPAC Name

3,4-dichloro-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDGZRGOCDIQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227894
Record name Phenol, 3,4-dichloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77102-94-4
Record name Phenol, 3,4-dichloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,4-dichloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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